molecular formula C10H18O B1382829 2,2-Dicyclobutylethan-1-ol CAS No. 1803606-45-2

2,2-Dicyclobutylethan-1-ol

Cat. No. B1382829
M. Wt: 154.25 g/mol
InChI Key: USKSWTGZRMFHAE-UHFFFAOYSA-N
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Description

“2,2-Dicyclobutylethan-1-ol” is a cyclic alcohol compound1. However, there is limited information available about this specific compound2.



Synthesis Analysis

There are no specific papers or resources found that detail the synthesis of “2,2-Dicyclobutylethan-1-ol”. However, the synthesis of similar compounds often involves complex organic reactions3.



Molecular Structure Analysis

The molecular structure of “2,2-Dicyclobutylethan-1-ol” can be determined by various methods such as mass spectrometry4. However, specific details about the molecular structure of this compound are not readily available2.



Chemical Reactions Analysis

There are no specific resources found that detail the chemical reactions of “2,2-Dicyclobutylethan-1-ol”. However, similar compounds may undergo various reactions, such as oxidation5 and photocycloaddition6.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dicyclobutylethan-1-ol” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density8. However, specific details about these properties are not readily available2.


Scientific Research Applications

1. Organic Synthesis and Chemical Transformations

Research indicates various applications of compounds structurally related to 2,2-Dicyclobutylethan-1-ol in organic synthesis. For example, Gusel'nikov et al. (2002) explored low-pressure pyrolysis processes involving silacyclobutene compounds, demonstrating their potential in synthesizing complex organic structures (Gusel'nikov et al., 2002). Similarly, Kamau and Hodge (2004) investigated cyclo-depolymerizations of polyurethanes leading to macrocyclic oligomers, highlighting the role of such processes in polymer chemistry (Kamau & Hodge, 2004).

2. Catalysis and Reaction Mechanisms

In the field of catalysis, several studies have focused on reactions involving cyclobutene and related structures. Yao and Shi (2007) examined Lewis acid-catalyzed reactions with arylmethylenecyclopropanes, which are structurally related to 2,2-Dicyclobutylethan-1-ol, providing insights into the formation of cyclobutene derivatives (Yao & Shi, 2007). Additionally, the work of Terent’ev et al. (2004) on the synthesis of 1-aryl-2,2-dichloroethanones showcases the utility of these compounds in diverse chemical reactions (Terent’ev et al., 2004).

3. Advanced Materials and Applications

The research by Gabriele et al. (2013) demonstrates the potential of compounds like 2,2-Dicyclobutylethan-1-ol in the synthesis of advanced materials, specifically in the creation of substituted furans and pyrroles (Gabriele et al., 2013). Furthermore, Lam et al. (2001) analyzed the conformational aspects of dicyanoethanes, offering insights into the structural dynamics of related compounds (Lam et al., 2001).

4. Photophysical and Electrochemical Properties

Dang et al. (2002) explored the synthesis and properties of cyclopentafused aromatic hydrocarbons, shedding light on the photophysical characteristics of these compounds, which are relevant to the study of 2,2-Dicyclobutylethan-1-ol and its derivatives (Dang et al., 2002).

Safety And Hazards

There is limited information available about the specific safety and hazards of “2,2-Dicyclobutylethan-1-ol”. However, similar compounds, such as higher alcohols, can be flammable and cause skin irritation and serious eye damage9.


Future Directions

There are no specific resources found that detail the future directions of “2,2-Dicyclobutylethan-1-ol”. However, research in the field of oligonucleotide therapeutics10 and polymer-drug conjugates11 could provide insights into potential future directions for similar compounds.


Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “2,2-Dicyclobutylethan-1-ol”. For a more accurate and comprehensive analysis, further research and studies are needed.


properties

IUPAC Name

2,2-di(cyclobutyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-7-10(8-3-1-4-8)9-5-2-6-9/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKSWTGZRMFHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CO)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dicyclobutylethan-1-ol

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